![molecular formula C20H18N4 B3005205 N-苄基-5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 877781-88-9](/img/structure/B3005205.png)

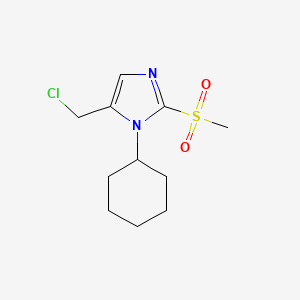

N-苄基-5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has been conducted on similar compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involved the investigation of substituents at the 3-position and led to the development of selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as human A3 adenosine receptor antagonists, with modifications at the 5-position and different acyl and carbamoyl moieties on the 7-amino group . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which showed anti-inflammatory properties without ulcerogenic activity . The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a related compound in the presence of Ni(NO3)2 .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through various studies. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . Another study described the hydrogen-bonded chain of rings in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and a hydrogen-bonded framework structure in 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate .

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with one study detailing the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands . Another study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, demonstrating the versatility of chemical reactions involving this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their biological activities. For instance, the introduction of lipophilic groups and acyl moieties significantly influenced the binding affinity and selectivity of these compounds towards human adenosine receptors . The anti-inflammatory properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were evaluated, and docking experiments were performed to study their ability to bind into the active site of the COX-2 enzyme . Additionally, the inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones on cGMP specific phosphodiesterase was assessed, with certain derivatives showing high levels of activity and metabolic stability .

科学研究应用

晶体结构和抗癌活性

- 合成和分析:该化合物已通过氯化和氨化过程合成。其结构已使用包括 X 射线衍射在内的各种技术得到证实,表明其具有进行详细结构研究的潜力 (陆九福等,2015)。

- 抗癌特性:它表现出中等的抗癌活性,突出了其在肿瘤研究中的潜在用途 (陆九福等,2015)。

化学合成技术

- 区域选择性合成:研究重点关注吡唑并[1,5-a]嘧啶衍生物的区域选择性合成,展示了先进的化学合成技术 (Drev、Miha 等,2014)。

结构修饰和药学潜力

- 抗炎特性修饰:已经探索了吡唑并[1,5-a]嘧啶衍生物的结构修饰,以增强抗炎特性。这些研究提供了对这些化合物药学应用的见解 (Auzzi、G. 等,1983)。

新型治疗剂的开发

- 磷酸二酯酶抑制剂:吡唑并[1,5-a]嘧啶衍生物已被确认为磷酸二酯酶的特异性抑制剂,这对新型治疗剂的开发具有影响 (Dumaitre、B. 等,1996)。

先进的合成和分析技术

- 无溶剂合成:已经为这些化合物开发了创新的无溶剂合成方法,这对环保的化学过程至关重要 (Quiroga、J. 等,2009)。

分子建模中的应用

- 药物设计中的分子建模:研究已经使用分子建模来了解吡唑并[1,5-a]嘧啶衍生物对不同受体的亲和力和选择性,这在药物设计中很重要 (Squarcialupi、L. 等,2014)。

作用机制

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit egfr/stat3, which are key proteins involved in cell growth and survival .

Mode of Action

It’s suggested that similar compounds arrest cancer cell growth by inhibiting egfr/stat3 . This inhibition likely disrupts the normal signaling pathways in the cell, leading to changes in cell growth and survival.

Biochemical Pathways

The inhibition of egfr/stat3 suggests that it may affect pathways related to cell growth and survival .

Result of Action

Similar compounds have been reported to have significant anticancer potential, suggesting that they may lead to the arrest of cancer cell growth .

属性

IUPAC Name |

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBYBEIFZUYXOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)

![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)